1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

Chemical Structure and Properties

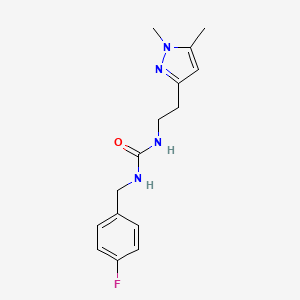

1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a pyrazole core substituted with two methyl groups at the 1- and 5-positions. The urea moiety is linked to a 4-fluorobenzyl group and a 2-(1,5-dimethylpyrazol-3-yl)ethyl chain. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the aromatic fluorobenzyl group and the polar urea linkage. The pyrazole ring, a common pharmacophore in medicinal chemistry, may contribute to hydrogen bonding and π-π stacking interactions in biological systems .

Characterization would likely involve nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions and mass spectrometry (LC/MS) for molecular weight verification, as seen in related urea derivatives .

Properties

IUPAC Name |

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSMLCBUVHYAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:

Formation of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with ethylamine under suitable conditions.

Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a reaction with 4-fluorobenzylamine.

Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate or carbonyl diimidazole to form the urea group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the fluorobenzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Hydroxylated derivatives, carboxylic acids, and ketones.

Reduction: Amine derivatives and alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides due to its ability to disrupt biological processes in pests and weeds.

Material Science: The compound's properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. The fluorobenzyl group enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

Enzymes involved in metabolic pathways.

Receptors on cell surfaces.

Pathways related to disease progression, such as those involved in malaria and leishmaniasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparison Points

Fluorine’s electronegativity may also stabilize interactions with aromatic residues in target proteins . In contrast, BK50164 substitutes fluorine with chlorine on the aryl group. Chlorine’s larger atomic radius and stronger electron-withdrawing effects could alter binding kinetics or metabolic pathways .

Urea Linkage Variations The target compound’s urea group connects two aromatic systems (pyrazole and fluorobenzyl), enabling hydrogen-bond donor/acceptor interactions. This contrasts with 9a, where the urea nitrogen is ethylated, reducing polarity and possibly diminishing solubility .

Pyrazole Core Modifications

- The 1,5-dimethylpyrazole in the target compound minimizes steric hindrance compared to bulkier analogs like 4h , which features a sulfonamide and tert-butyl groups. This difference may influence binding pocket accessibility in enzyme targets .

Spectral and Analytical Data

- Infrared (IR) spectra of related urea derivatives (e.g., 9a ) show characteristic N-H stretches (~3300 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹), which would be consistent in the target compound .

- LC/MS data for halogenated analogs (e.g., BK50164 ) demonstrate clear isotopic patterns (e.g., m/z 301, 303, 305 for brominated compounds), suggesting similar analytical workflows for the target compound .

Implications for Drug Design

- Fluorine vs. Chlorine : The choice between fluorine (smaller, higher electronegativity) and chlorine (larger, stronger σ-hole effects) on the aryl group can fine-tune target affinity and pharmacokinetics.

- Urea vs. Carboxamide : Urea derivatives generally exhibit stronger hydrogen-bonding capacity than carboxamides (e.g., 4h ), which may enhance binding specificity but reduce metabolic stability .

- Pyrazole Substitution : 1,5-Dimethyl substitution on pyrazole avoids steric clashes observed in bulkier analogs, making the target compound a versatile scaffold for further optimization .

Biological Activity

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 301.79 g/mol. The structure includes a pyrazole moiety linked to a urea group, which is critical for its biological functions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes .

- Antimicrobial Properties : Some studies have shown that pyrazole-based compounds possess antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cytokine production, thereby reducing inflammation in vivo .

Biological Activity Data

The following table summarizes key biological activities reported for related pyrazole derivatives:

| Compound Name | Target | IC50 (µM) | Effect |

|---|---|---|---|

| 5-Pyrazolyl-urea | COX-2 | 0.27 | Inhibitor |

| 5-Pyrazolyl-urea | sEH | 0.042 | Inhibitor |

| 3-(4-Fluorobenzyl)urea | TNFα production | 0.018 | Inhibitor |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated various pyrazole derivatives, including those similar to this compound, against common bacterial strains. Results indicated moderate to strong antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .

- Anti-inflammatory Potential : Research on the anti-inflammatory properties demonstrated that related compounds could significantly reduce inflammatory markers in animal models. For instance, one derivative showed an EC50 value of 16 mg/kg in reducing TNFα levels in LPS-stimulated models .

- In Vivo Toxicity Studies : Compounds structurally related to this urea derivative were tested for toxicity in vivo, showing no significant adverse effects on cell viability up to certain concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.